3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone with two distinct substituents:
- Azetidine moiety: A 3-(2,2,2-trifluoroethoxy)azetidin-1-yl group, introducing electronegativity and metabolic stability due to the trifluoroethyl group.
The benzyloxy and methoxy substituents on the phenyl ring enhance solubility in organic solvents, while the trifluoroethoxy group on the azetidine ring may reduce susceptibility to oxidative metabolism . This structural design is common in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO4/c1-28-19-9-7-16(11-20(19)29-14-17-5-3-2-4-6-17)8-10-21(27)26-12-18(13-26)30-15-22(23,24)25/h2-7,9,11,18H,8,10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASNUABIHXLRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OCC(F)(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.46 g/mol. Its structure features a trifluoroethoxy group and a benzyloxy group attached to a phenyl ring, which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26F3N1O4 |
| Molecular Weight | 431.46 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to This compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
- Modulation of Cell Signaling Pathways : It may affect pathways related to cell proliferation, apoptosis, and inflammation.
- Antimicrobial Activity : Similar compounds have shown potential against various pathogens, suggesting possible antimicrobial properties.
Anticancer Properties
Studies on structurally related compounds have demonstrated significant anticancer activity. For instance, derivatives with similar functional groups have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Anti-inflammatory Effects
Compounds with similar structures have also been noted for their anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies
Recent research has focused on the biological effects of related compounds:
- Study on Anticancer Activity :
- Anti-inflammatory Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one ()
- Structural Difference : The azetidine substituent is thiazol-2-yloxy instead of trifluoroethoxy.
- Bioactivity: Thiazole-containing compounds often exhibit antimicrobial or kinase inhibitory activity, whereas trifluoroethoxy groups are favored in CNS-targeting drugs for enhanced blood-brain barrier penetration .
- Synthetic Accessibility : Thiazole incorporation may require multi-step heterocyclic synthesis, while trifluoroethoxy groups are typically introduced via nucleophilic substitution .
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives ()
- Core Structure: Chalcone (propenone) vs. propanone.
- Methoxy, fluoro, or trifluoromethyl substituents on chalcones enhance antioxidant and anti-inflammatory activities, suggesting similar substituent-driven bioactivity in the target compound .
Azetidinone Derivatives ()
- Core Structure: Azetidin-2-one (β-lactam) vs. azetidin-1-yl propanone.
- Functional Implications: Azetidinones are prone to ring-opening reactions, limiting stability, whereas the azetidine ring in the target compound is stabilized by the trifluoroethoxy group. The benzoyl group in azetidinones may confer penicillin-binding protein affinity, absent in the target compound .
Comparative Data Table
*LogP values estimated via fragment-based methods.
Research Findings and Implications
- Metabolic Stability : The trifluoroethoxy group in the target compound likely reduces oxidative metabolism compared to thiazole or hydroxylated analogs, as seen in fluorinated drug candidates .
- Solubility : The benzyloxy group may limit aqueous solubility, necessitating formulation optimization—a challenge shared with other lipophilic analogs .
- Target Engagement: Structural analogs with azetidine/azetidinone cores show affinity for enzymes and receptors (e.g., kinases, GPCRs), suggesting the target compound could be optimized for similar targets .
Preparation Methods
Core Disconnections
The target molecule can be divided into two primary fragments (Figure 1):
- Aromatic ketone moiety : 3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-one
- Azetidine moiety : 3-(2,2,2-Trifluoroethoxy)azetidine
Coupling these fragments via an amide or ketone linkage forms the final product.
Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde
The benzyloxy-methoxyphenyl group originates from 3-(benzyloxy)-4-methoxybenzaldehyde, a commercially available compound (PubChem CID 80671). Industrial-scale synthesis typically employs:
Preparation of 3-(2,2,2-Trifluoroethoxy)azetidine
The azetidine fragment is synthesized via nucleophilic substitution (SN2) on azetidine:
- Reaction protocol :
$$ \text{Azetidine + 2,2,2-Trifluoroethyl iodide} \xrightarrow{\text{NaH, THF, 0°C → rt}} \text{3-(2,2,2-Trifluoroethoxy)azetidine} $$
Key challenges include minimizing ring-opening side reactions, addressed by slow addition of trifluoroethyl iodide and strict temperature control.
Propan-1-one Backbone Assembly
Friedel-Crafts Acylation of the Aromatic Ring
The propan-1-one chain is introduced via Friedel-Crafts acylation using propanoyl chloride:
Alternative Route: Claisen-Schmidt Condensation
For higher regioselectivity, a Claisen-Schmidt condensation between 3-(benzyloxy)-4-methoxybenzaldehyde and propanal may be employed:
- Optimized protocol :
$$ \text{3-(Benzyloxy)-4-methoxybenzaldehyde + Propanal} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{3-(3-(Benzyloxy)-4-methoxyphenyl)propan-1-one} $$
Yields range from 65–70%, with the base strength critical to avoiding aldol side products.
Fragment Coupling Strategies
Nucleophilic Acyl Substitution
The azetidine’s secondary amine reacts with the propanone’s carbonyl group under mild basic conditions:
Reductive Amination
Superior yields (75–80%) are achieved via reductive amination using sodium cyanoborohydride:
- Procedure :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 70–75 | 92–95 | Short reaction time (2 h) | Requires strict temp control |
| Claisen-Schmidt | 65–70 | 88–90 | Avoids strong Lewis acids | Lower regioselectivity |
| Reductive Amination | 75–80 | 95–97 | High atom economy | Prolonged reaction time |
Mechanistic Insights and Side Reactions
Azetidine Ring Stability
The four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Trifluoroethoxy substitution increases ring strain but enhances metabolic stability.
Competing Enolization
During nucleophilic acyl substitution, the propanone’s α-hydrogens may deprotonate, forming enolates that dimerize. Using bulky bases like DIPEA suppresses this side reaction.
Scale-Up Considerations and Industrial Feasibility
Cost Analysis
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?
The synthesis of this compound involves multi-step organic reactions, including:
- Protection/deprotection strategies : Use benzyloxy and methoxy groups to stabilize reactive intermediates during synthesis .
- Azetidine ring formation : Employ nucleophilic substitution or ring-closing reactions with 2,2,2-trifluoroethylating agents.
- Purification : Utilize column chromatography (silica gel, gradient elution) or recrystallization for high-purity isolation.
Q. Key parameters for yield optimization :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C (azetidine formation) |
| Solvent | Anhydrous DMF or THF |
| Catalyst | K₂CO₃ or DBU for deprotonation |
Reference analogous protocols for azetidine-containing compounds to troubleshoot low yields .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of analytical techniques:
Q. Example NMR assignments :
| Proton | δ (ppm) | Assignment |
|---|---|---|
| Aromatic H | 6.7–7.3 | Benzyloxy/methoxy phenyl |
| Azetidine H | 3.5–4.2 | Trifluoroethoxy-substituted ring |
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, and what conflicting data might arise?
Experimental design :
- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphatases) at 1–100 µM concentrations.
- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀) via MTT assays .
Q. Data contradiction analysis :
-
Confounding factors : Bioactivity discrepancies may arise from substituent effects. For example:
Structural Analog Bioactivity Difference Trifluoroethoxy vs. methoxy azetidine Higher lipophilicity → improved membrane permeability but reduced solubility Benzyloxy vs. hydroxy groups Altered hydrogen-bonding capacity → variable target affinity
Validate results using orthogonal assays (e.g., SPR for binding kinetics) and computational docking studies .
Q. What strategies are effective for analyzing metabolic stability and environmental fate?
Metabolic stability :
Q. Environmental fate :
Q. Key findings :
| Condition | Half-life (t₁/₂) |
|---|---|
| pH 7.4, 37°C | 8–12 hours |
| UV exposure | <2 hours |
Q. How should researchers address discrepancies in physicochemical property data (e.g., solubility, logP)?
Methodological approaches :
Q. Common pitfalls :
- Aggregation : Sonication or co-solvents (e.g., 0.1% Tween-80) may improve accuracy.
- Ionization effects : Adjust pH to ensure neutral species dominate.
Q. Comparative data :
| Property | Experimental Value | Predicted (ChemAxon) |
|---|---|---|
| logP | 3.2 ± 0.3 | 3.5 |
| Solubility (µg/mL) | 12.4 (DMSO) | 9.8 |
Q. What are the best practices for handling and storing this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
